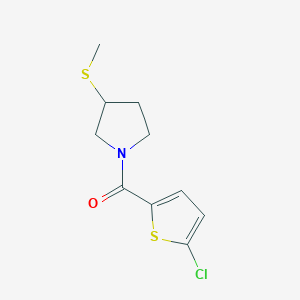

(5-Chlorothiophen-2-yl)(3-(methylthio)pyrrolidin-1-yl)methanone

Description

(5-Chlorothiophen-2-yl)(3-(methylthio)pyrrolidin-1-yl)methanone is a heterocyclic compound featuring a 5-chlorothiophene moiety linked via a methanone bridge to a 3-(methylthio)pyrrolidine ring. The 5-chlorothiophene group contributes electron-withdrawing properties and aromatic stability, while the 3-(methylthio)pyrrolidine introduces steric bulk and lipophilicity. Its synthesis likely involves nucleophilic acyl substitution or cross-coupling reactions, analogous to methods described for related thiophene-pyrrolidinone derivatives .

Properties

IUPAC Name |

(5-chlorothiophen-2-yl)-(3-methylsulfanylpyrrolidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNOS2/c1-14-7-4-5-12(6-7)10(13)8-2-3-9(11)15-8/h2-3,7H,4-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHHMEFUUYNSAKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1CCN(C1)C(=O)C2=CC=C(S2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNOS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (5-Chlorothiophen-2-yl)(3-(methylthio)pyrrolidin-1-yl)methanone is a synthetic organic molecule that has gained attention in medicinal chemistry due to its potential biological activities. This paper aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and comparative analyses with structurally similar compounds.

Structural Characteristics

The compound features a thiophene ring substituted with chlorine and a pyrrolidine moiety containing a methylthio group. These structural components are significant as they contribute to the compound's reactivity and potential interactions with biological targets.

Biological Activity Overview

Research indicates that compounds with similar structures may exhibit various pharmacological effects, including:

- Anticancer Activity : Compounds related to thiophenes have shown activity against several cancer cell lines, suggesting that (5-Chlorothiophen-2-yl)(3-(methylthio)pyrrolidin-1-yl)methanone could also possess similar properties.

- Enzyme Inhibition : The presence of the pyrrolidine moiety indicates potential interactions with enzymes involved in metabolic pathways, which could lead to therapeutic applications.

The biological activity of this compound can be attributed to its ability to interact with various biological macromolecules:

- Nucleophilic Addition : The carbonyl group in the methanone structure allows for nucleophilic addition reactions, particularly with amines and alcohols.

- Electrophilic Aromatic Substitution : The thiophene ring can undergo electrophilic aromatic substitution reactions due to the electron-withdrawing nature of the chlorine substituent.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique structural features and biological activities of related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-Chloro-2-methylthiophene | Chlorine on thiophene | Antimicrobial properties |

| 3-Methylthiopyrrolidine | Methylthio group on pyrrolidine | Neuroprotective effects |

| 4-Chloro-N-(pyrrolidin-1-yl)benzamide | Chlorine on benzamide | Enzyme inhibition |

The dual functionality of (5-Chlorothiophen-2-yl)(3-(methylthio)pyrrolidin-1-yl)methanone may offer distinct binding interactions compared to other compounds, warranting further investigation into its unique biological activities.

Case Studies and Research Findings

Several studies have explored the biological effects of compounds similar to (5-Chlorothiophen-2-yl)(3-(methylthio)pyrrolidin-1-yl)methanone:

- Anticancer Studies : Research has shown that thiophene derivatives exhibit cytotoxicity against various cancer cell lines. For instance, a study demonstrated that thiophene-based compounds inhibit cell proliferation in breast cancer cells through apoptosis induction.

- Neuroprotective Effects : Pyrrolidine derivatives have been studied for their neuroprotective properties. One study indicated that these compounds can protect neuronal cells from oxidative stress-induced damage, suggesting potential applications in neurodegenerative diseases.

- Enzyme Inhibition : A recent investigation into enzyme inhibitors revealed that certain thiophene derivatives can effectively inhibit enzymes involved in metabolic pathways, which could be relevant for drug development targeting metabolic disorders.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

Key structural variations among analogs include substitutions on the thiophene ring, modifications to the pyrrolidine moiety, and additional fused rings. These differences critically influence physicochemical properties and biological activity.

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Biological Activity (Reported) | References |

|---|---|---|---|---|---|

| (5-Chlorothiophen-2-yl)(3-(methylthio)pyrrolidin-1-yl)methanone (Target) | C₁₀H₁₁ClNOS₂ | ~260.5 (calculated) | 5-Cl-thiophene, 3-(methylthio)pyrrolidine | Not explicitly reported (inferred) | N/A |

| 3-(4-Chlorophenyl)-5-(methylsulfanyl)-2-thienylmethanone | C₁₆H₁₆ClNOS₂ | 337.89 | 4-Cl-phenyl, 5-(methylthio)thiophene | Not reported | |

| 1-(3-Amino-6-(5-chlorothiophen-2-yl)-4-(pyridin-3-yl)furo[2,3-b]pyridin-2-yl)ethan-1-one | C₁₈H₁₂ClN₃O₂S | 369.82 | 5-Cl-thiophene, fused furopyridine, pyridinyl | Antibacterial, cytotoxic | |

| Methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)thiophene-2-carboxylate | C₃₀H₂₁F₂N₅O₄S | 597.58 | Fluorinated chromenone, pyrazolopyrimidine | Kinase inhibition (inferred) | |

| (R)-(3-Hydroxypyrrolidin-1-yl)(3-methylthiophen-2-yl)methanone | C₁₀H₁₃NO₂S | 227.28 | 3-OH-pyrrolidine, 3-methylthiophene | Not reported (polarity-driven uses) |

Key Observations :

- Substituent Effects :

- Thiophene vs. Phenyl : The 5-chlorothiophene in the target compound may offer stronger electron-withdrawing effects and heterocyclic interactions compared to the 4-chlorophenyl group in ’s compound .

- Pyrrolidine Modifications : The 3-(methylthio) group in the target increases lipophilicity versus the 3-hydroxyl group in ’s compound, favoring membrane permeability but reducing water solubility .

- Fused Ring Systems : The furopyridine and pyrazolopyrimidine derivatives () exhibit higher complexity and molecular weight, likely enhancing target specificity but complicating synthesis .

Q & A

Basic: What are the recommended synthetic routes for (5-Chlorothiophen-2-yl)(3-(methylthio)pyrrolidin-1-yl)methanone?

Methodological Answer:

The compound can be synthesized via acylation of 3-(methylthio)pyrrolidine with 5-chlorothiophene-2-carbonyl chloride. Optimize reaction conditions using Schotten-Baumann methodology (water-organic biphasic system with a base like NaOH) to enhance yield and purity. Monitor reaction progress via Thin Layer Chromatography (TLC) and purify the product using recrystallization (e.g., ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate gradient) . For scalability, consider continuous flow reactors to maintain consistent parameters, as noted in industrial-scale syntheses of analogous compounds .

Advanced: How can conflicting spectroscopic data for this compound be resolved?

Methodological Answer:

Conflicting NMR signals (e.g., overlapping pyrrolidine or thiophene protons) can be resolved using 2D techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence). Compare experimental data with Density Functional Theory (DFT)-predicted chemical shifts (B3LYP/6-311++G** basis set). For structural ambiguity, use X-ray crystallography to determine bond angles and torsional conformations definitively . Cross-validate mass spectrometry (HRMS) and FT-IR data to confirm functional groups (e.g., carbonyl stretch at ~1650–1700 cm⁻¹) .

Basic: What characterization techniques validate the compound's purity and structure?

Methodological Answer:

- Purity: High-Performance Liquid Chromatography (HPLC) with a C18 column (acetonitrile/water mobile phase) to assess >95% purity .

- Structural Confirmation:

Advanced: How to optimize reaction conditions to mitigate byproduct formation during synthesis?

Methodological Answer:

Apply Design of Experiments (DoE) to test variables:

- Solvent: Compare polar aprotic (DMF, THF) vs. non-polar (toluene) solvents for acylation efficiency .

- Catalyst: Screen bases (e.g., triethylamine, DMAP) to enhance nucleophilicity of pyrrolidine .

- Temperature: Kinetic studies at 0°C vs. room temperature to minimize decomposition.

Analyze byproducts via LC-MS and adjust stoichiometry (1.2:1 acyl chloride:amine ratio) to favor the desired product .

Basic: What in vitro assays are suitable for initial biological evaluation of this compound?

Methodological Answer:

- Enzyme Inhibition: Fluorescence-based assays (e.g., kinase targets) using ATP-competitive probes .

- Cytotoxicity: MTT assay on HEK-293 or HeLa cells to determine IC₅₀ values (dose range: 1–100 µM) .

- Solubility: Pre-screen in PBS or cell culture media to avoid false negatives .

Advanced: How does the methylthio substituent influence the compound's electronic and steric properties?

Methodological Answer:

- Computational Analysis: Perform Natural Bond Orbital (NBO) analysis (Gaussian 16) to map electron density shifts. The methylthio group increases electron donation to the pyrrolidine ring, altering reactivity .

- Steric Effects: Compare X-ray structures of analogs with/without methylthio to assess torsional strain (e.g., C–S–CH₃ vs. C–O–CH₃) .

- Biological Correlation: Use QSAR models to link electronic properties (HOMO/LUMO energies) to activity trends .

Basic: What are the solubility and stability profiles under varying storage conditions?

Methodological Answer:

- Solubility: Test in DMSO (>50 mg/mL), PBS (<0.1 mg/mL), and ethanol (~10 mg/mL) via shake-flask method .

- Stability:

Advanced: What strategies enable regioselective functionalization of the chlorothiophene ring?

Methodological Answer:

- Directed Metalation: Use LDA (Lithium Diisopropylamide) at -78°C to deprotonate the 3-position of thiophene, followed by quenching with electrophiles (e.g., aldehydes) .

- Cross-Coupling: Suzuki-Miyaura coupling (Pd(PPh₃)₄, K₂CO₃) to introduce aryl groups at the 5-position .

- Protection/Deprotection: Temporarily mask the pyrrolidine nitrogen with Boc groups to prevent side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.